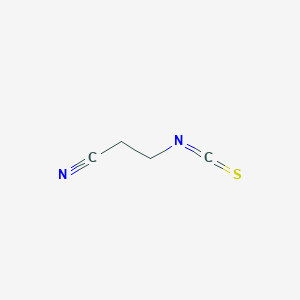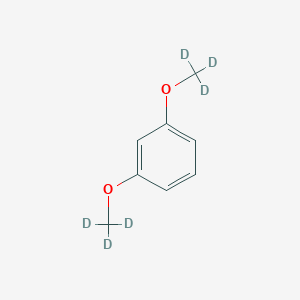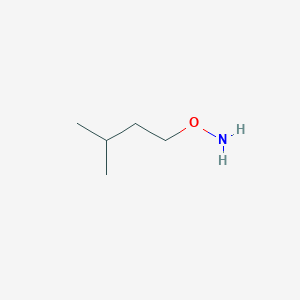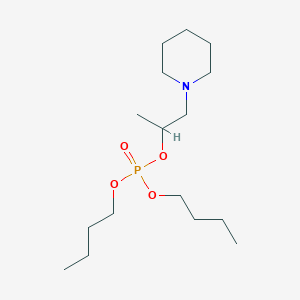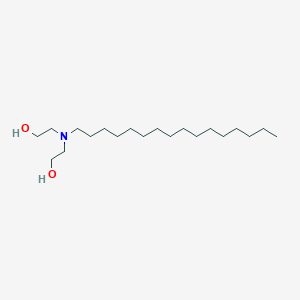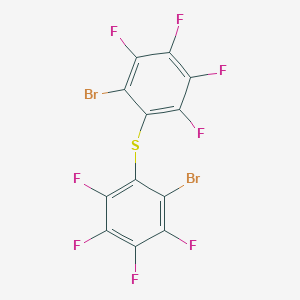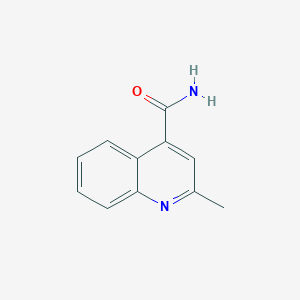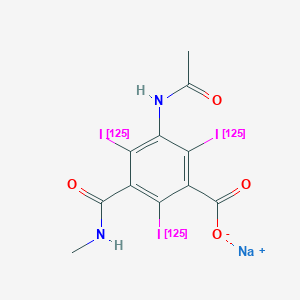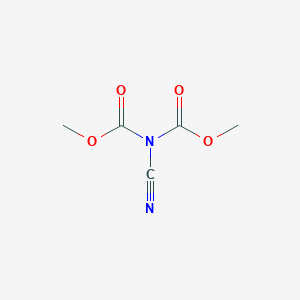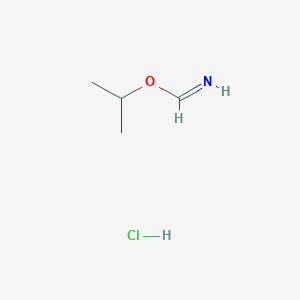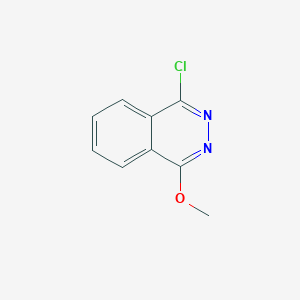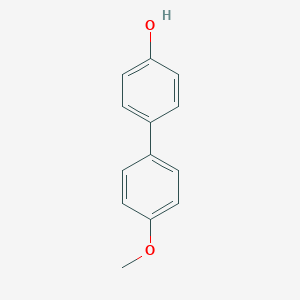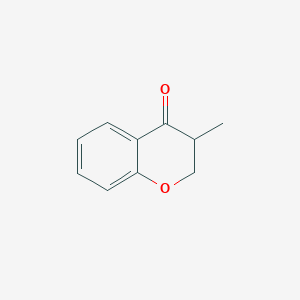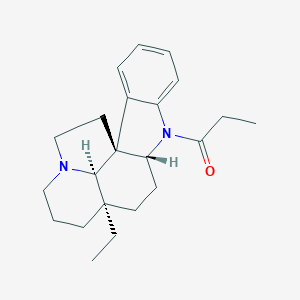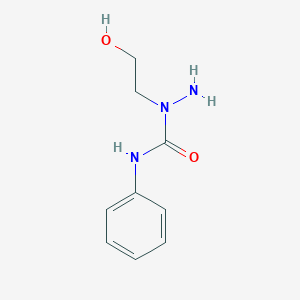
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide, also known as Phenelzine, is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) drug that is used to treat depression and anxiety disorders. Phenelzine was first synthesized in 1948 by J. T. Sheehan and was approved by the US Food and Drug Administration (FDA) in 1958.
Mecanismo De Acción
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide works by inhibiting the activity of the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Efectos Bioquímicos Y Fisiológicos
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing neurotransmitter levels in the brain, 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has also been shown to increase levels of the hormone cortisol, which is involved in the body's stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of neurotransmitters in the brain. However, one limitation is that it is a non-selective MAOI, which means that it can also inhibit the activity of other enzymes that are involved in the metabolism of neurotransmitters. This can make it difficult to interpret the results of experiments that use 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide.
Direcciones Futuras
There are a number of future directions for research on 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide. One area of interest is the use of 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide in combination with other drugs to treat depression and anxiety disorders. Another area of interest is the development of more selective MAOIs that can target specific enzymes involved in the metabolism of neurotransmitters. Finally, there is interest in understanding the long-term effects of 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide on brain function and behavior.
Métodos De Síntesis
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide can be synthesized through the reaction of hydrazine with 2-bromoethylamine, followed by reaction with phenylacetyl chloride. The resulting product is then hydrolyzed to form 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has been extensively researched for its effectiveness in treating depression and anxiety disorders. Studies have shown that 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide can be effective in treating treatment-resistant depression, social anxiety disorder, and panic disorder. 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has also been studied for its potential use in treating other conditions such as post-traumatic stress disorder (PTSD) and borderline personality disorder.
Propiedades
Número CAS |
18339-66-7 |
|---|---|
Nombre del producto |
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide |
Fórmula molecular |
C9H13N3O2 |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1-amino-1-(2-hydroxyethyl)-3-phenylurea |
InChI |
InChI=1S/C9H13N3O2/c10-12(6-7-13)9(14)11-8-4-2-1-3-5-8/h1-5,13H,6-7,10H2,(H,11,14) |
Clave InChI |
PXHURKVXWKRKBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)N(CCO)N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)N(CCO)N |
Sinónimos |
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



